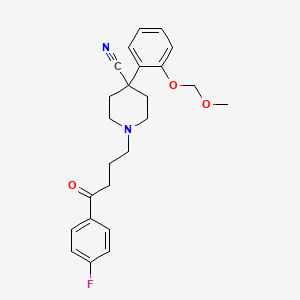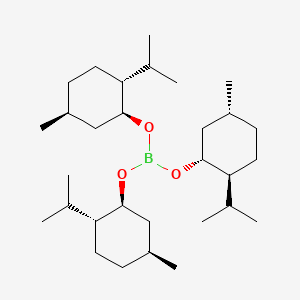
DL-Menthyl borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
DL-Menthyl borate can be synthesized through the esterification of boric acid with DL-menthol. The reaction typically involves heating boric acid and DL-menthol in the presence of a suitable solvent such as toluene or xylene . The reaction mixture is then refluxed to remove water, which drives the esterification process to completion . Industrial production methods may involve the use of continuous reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
DL-Menthyl borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and DL-menthol.
Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions are boric acid, DL-menthol, and substituted borate esters .
Scientific Research Applications
DL-Menthyl borate has several scientific research applications:
Mechanism of Action
The mechanism of action of DL-Menthyl borate involves its interaction with biological membranes and proteins. It is believed to exert its effects by disrupting membrane integrity and interfering with protein function . The molecular targets and pathways involved include ion channels and enzymes that are sensitive to borate esters .
Comparison with Similar Compounds
DL-Menthyl borate can be compared with other similar compounds such as:
L-Menthyl borate: Similar in structure but differs in the stereochemistry of the menthol isomer.
Menthyl acetate: Another ester of menthol, but with acetic acid instead of boric acid.
Menthyl lactate: An ester of menthol with lactic acid, known for its cooling properties.
This compound is unique due to its specific combination of boric acid and DL-menthol, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C30H57BO3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |
InChI |
InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24+,25+,26+,27-,28-,29-,30+/m0/s1 |
InChI Key |
APDCUDTVQNGARJ-JCYSPMGISA-N |
Isomeric SMILES |
B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)O[C@H]3C[C@H](CC[C@@H]3C(C)C)C |
Canonical SMILES |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)
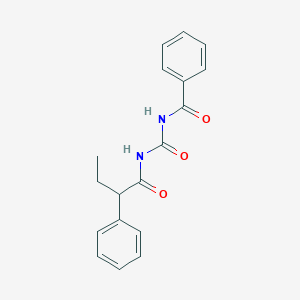
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

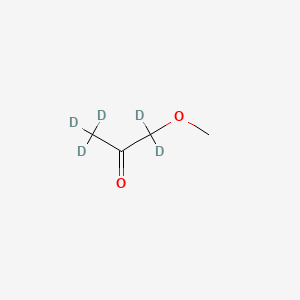
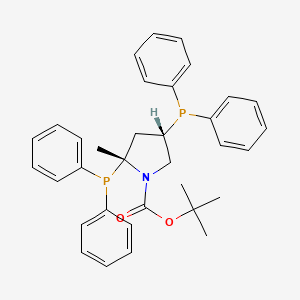
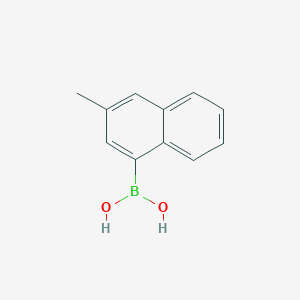
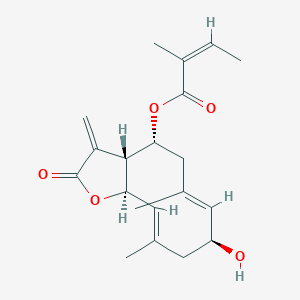
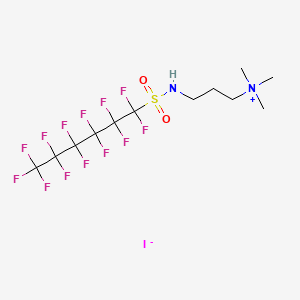
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
